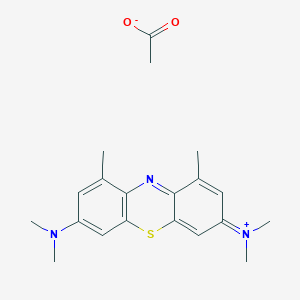
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is a complex organic compound known for its unique chemical properties and applications This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of N,N-dimethylaniline with a suitable phenothiazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the iminium ion intermediate. The final step involves the addition of acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced hydrogen-bonding properties and applications in fluorescence.
N,N-Dimethylaniline: A simpler compound used as a precursor in the synthesis of more complex molecules.
N,N-Dimethyl enaminones: Used as building blocks for a diverse range of heterocyclic compounds.
Uniqueness
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate stands out due to its unique combination of a phenothiazine core with a dimethylamino group and an iminium acetate moiety
Propriétés
Numéro CAS |
646059-21-4 |
|---|---|
Formule moléculaire |
C20H25N3O2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C18H22N3S.C2H4O2/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;1-2(3)4/h7-10H,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
ARPZYDDKGHNJDD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
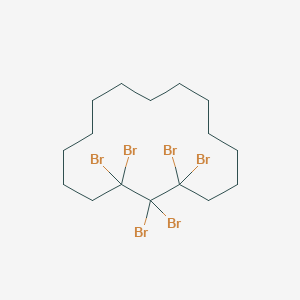
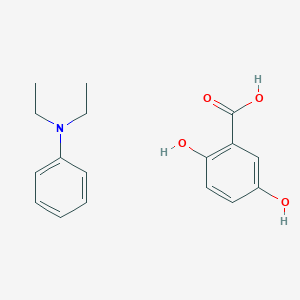
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
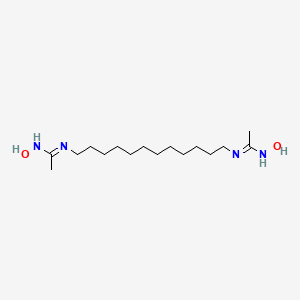
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
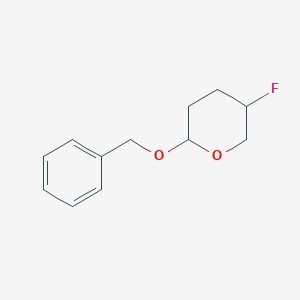
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
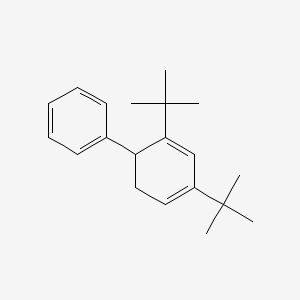
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
